molecular formula C11H20N2O3 B1679179 Prolylisoleucine CAS No. 51926-51-3

Prolylisoleucine

Cat. No. B1679179
CAS RN: 51926-51-3
M. Wt: 228.29 g/mol
InChI Key: OCYROESYHWUPBP-CIUDSAMLSA-N
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Description

Prolylisoleucine is a dipeptide formed from L-proline and L-isoleucine residues . It has a role as a metabolite .


Molecular Structure Analysis

Prolylisoleucine has a molecular formula of C11H20N2O3 . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic secondary amine, 1 hydroxyl group .


Physical And Chemical Properties Analysis

Prolylisoleucine has a molecular weight of 228.29 g/mol . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic secondary amine, 1 hydroxyl group .

Scientific Research Applications

Pharmaceutical Industry

Prolylisoleucine, as a derivative of hydroxyproline, has potential applications in the pharmaceutical industry . Hydroxyproline is an industrially important compound with applications in the pharmaceutical industry . It’s used as an intermediate for pharmaceutical synthesis . For example, trans-4-hydroxy-l-proline has been used for synthesizing N-acetyl-trans-4-l-hydroxyproline (oxaceprol), an anti-inflammatory agent .

Nutrition Industry

Hydroxyproline, and by extension Prolylisoleucine, is recognized for its applications in the nutrition industry . It’s a key component in many dietary supplements due to its health benefits.

Cosmetic Industry

The cosmetic industry also benefits from the use of Prolylisoleucine. Hydroxyproline is known to have applications in the cosmetic industry , and Prolylisoleucine, being a derivative, could potentially have similar uses.

Biochemistry

In the field of biochemistry, hydroxyprolines, including Prolylisoleucine, are used widely . They are l-proline derivatives hydroxylated at C3 or C4 with different enantioselectivities .

Food Production

Hydroxyprolines have been widely used in food production . As a derivative of hydroxyproline, Prolylisoleucine could potentially have applications in this field as well.

Microbial and Enzymatic Processes

Recent advances in microbial and enzymatic processes have developed practical production strategies for various hydroxyprolines . Proline hydroxylases serve as powerful tools for selective l-proline hydroxylation . Engineered Escherichia coli are a robust platform for hydroxyproline production .

Synthesis of Various Drugs

Hydroxyprolines are heavily involved in many secondary metabolic pathways for the biosynthesis of various drugs . They are used in the synthesis of chemotherapeutic actinomycin, antifungal echinocandin, antibiotic etamycin, and anti-inflammatory oxaceprol .

properties

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYROESYHWUPBP-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prolylisoleucine

CAS RN

51926-51-3
Record name L-Prolyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51926-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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